
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PPAC, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. PPAC belongs to the class of piperidinecarboxamide derivatives and is known to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by binding to specific receptors in the brain, including dopamine receptors and sigma-1 receptors. By binding to these receptors, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and physiological effects:
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of calcium ion channels, and activation of certain signaling pathways. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and the ability to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for certain receptors, allowing for more targeted research. However, one limitation is its relatively low potency compared to other pharmacological tools, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several potential future directions for research involving N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is investigating its potential as a treatment for neurological disorders, particularly Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide and its effects on various signaling pathways. Finally, there may be potential for the development of new derivatives of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide with increased potency and specificity for certain receptors.
Métodos De Síntesis
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of piperidine with phenylsulfonyl chloride, followed by the addition of phenyl isocyanate. The resulting compound is purified through column chromatography, yielding N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific studies as a pharmacological tool due to its ability to bind to specific receptors in the brain. It has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in studies investigating the role of certain receptors in drug addiction and withdrawal.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-11-13-20(14-12-15)24(22,23)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGVCGMOGITQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
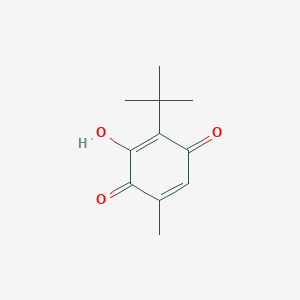
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
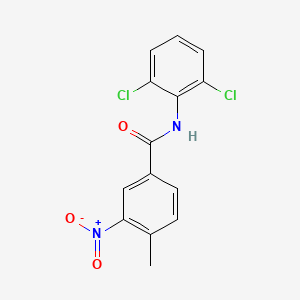
![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)
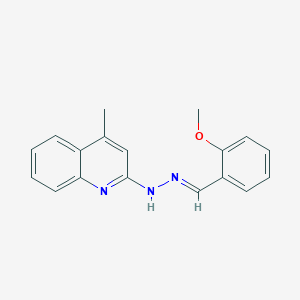
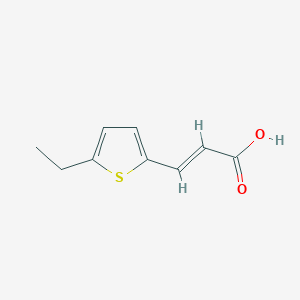
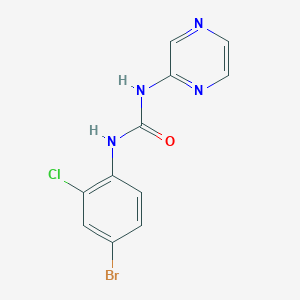
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)